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molecular formula C13H17FN2O4 B8561329 3-Fluoro-4,4-dimethoxy-1-(4-nitrophenyl)piperidine CAS No. 648920-58-5

3-Fluoro-4,4-dimethoxy-1-(4-nitrophenyl)piperidine

Cat. No. B8561329
M. Wt: 284.28 g/mol
InChI Key: AVYIBSKJNFMYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405228B2

Procedure details

The mixture of 4-(3-fluoro-4-oxo-piperidin-1-yl)-nitrobenzene (51 mmol), trimethylorthoformate (103 mmol), p-toluene-sulphonic acid monohydrate (51 mmol) in methanol (100 ml) was heated at 45° C. for 24 hours. Solvent was removed and residual mass was taken into ethyl acetate and saturated sodium bicarbonate solution mixture. The organic layer was dried and removal of the solvent afforded title compound as a solid in 91% yield.
Quantity
51 mmol
Type
reactant
Reaction Step One
Quantity
103 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1C(=O)[CH2:6][CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)[CH2:3]1.[CH3:18][O:19][CH:20](OC)[O:21][CH3:22].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:18][O:19][C:20]1([O:21][CH3:22])[CH2:6][CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)[CH2:3][CH:2]1[F:1] |f:2.3|

Inputs

Step One
Name
Quantity
51 mmol
Type
reactant
Smiles
FC1CN(CCC1=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
103 mmol
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
51 mmol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1(C(CN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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